molecular formula C9H15N3O2 B13547691 Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13547691
M. Wt: 197.23 g/mol
InChI Key: JBEMKAYHSQKGCO-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS: 1249890-27-4) is a synthetic organic compound with the molecular formula C₈H₁₃N₃O₂ and a molar mass of 183.21 g/mol . Structurally, it features:

  • A methylamino group (–NHCH₃) at the C2 position.
  • A 2-methylimidazole substituent at the C3 position.
  • A methyl ester (–COOCH₃) at the terminal carboxylate.

This compound is of interest in medicinal chemistry due to its imidazole core, which is prevalent in bioactive molecules targeting enzymes and receptors.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-(methylamino)-3-(2-methylimidazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-7-11-4-5-12(7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3

InChI Key

JBEMKAYHSQKGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)OC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural Features
Compound Name (CAS/Reference) Molecular Formula Key Functional Groups Notable Substituents
Target Compound (1249890-27-4) C₈H₁₃N₃O₂ Methylamino, methylimidazole, methyl ester None
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-propanoate (32) C₂₂H₂₂N₆O₃·CF₃COOH Tetrazole, hydroxymethyl, trimethylsilyl ethoxymethyl Biphenyl-tetrazole, bulky protecting groups
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) C₁₅H₁₆N₆O₂·CF₃COOH Tetrazole, phenyl, methyl ester Aromatic tetrazole linkage
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid C₇H₁₀N₂O₂S Thioether, carboxylic acid Sulfur bridge instead of amino group
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride (1607247-41-5) C₇H₁₂ClN₃O₂ Amino, imidazole, methyl ester Dihydrochloride salt form
Key Observations :

Tetrazole vs. Methylimidazole: Compounds 32 and 10 incorporate a tetrazole group (acidic, pKa ~4.9), which enhances hydrogen bonding and bioavailability in drugs (e.g., angiotensin II receptor blockers). In contrast, the target compound’s 2-methylimidazole group may favor interactions with metal ions or histamine receptors.

Amino vs. Thioether Linkages: The thioether in 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid replaces the methylamino group, increasing lipophilicity and oxidation susceptibility. This could alter metabolic stability and membrane permeability.

Salt Forms :

  • The dihydrochloride salt 1607247-41-5 improves aqueous solubility but may limit blood-brain barrier penetration compared to the neutral ester form of the target compound.

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties
Property Target Compound Compound 32 Compound 10 Thioether Analog
Molecular Weight 183.21 g/mol 419.56 g/mol 313.34 g/mol 186.23 g/mol
LogP (Predicted) ~0.5 ~3.2 ~1.8 ~1.2
Solubility Moderate (ester) Low (bulky groups) Moderate Low (carboxylic acid)
Bioactivity Hypothesis Neurological targets Angiotensin II Antihypertensive Antioxidant pathways
Key Findings :
  • Molecular Weight and Solubility : The target compound’s lower molecular weight and absence of bulky substituents (e.g., biphenyl in 32 ) suggest better solubility and oral bioavailability .
  • LogP Trends : The tetrazole-containing 32 and 10 have higher LogP values due to aromaticity, whereas the thioether analog’s carboxylic acid group reduces lipophilicity .

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